2-Phthalimidoadipic acid
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Overview
Description
NSC-348926: , also known as 2-phthalimidoadipic acid, is a chemical compound with the molecular formula C14H13NO6. It is characterized by the presence of a phthalimide group attached to an adipic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phthalimidoadipic acid typically involves the reaction of phthalic anhydride with adipic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phthalic Anhydride+Adipic Acid→2-Phthalimidoadipic Acid
The reaction conditions often include the use of a solvent such as dichloromethane or methanol to facilitate the reaction and improve the yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-phthalimidoadipic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phthalimide group to other functional groups, such as amines.
Substitution: The phthalimide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-phthalimidoadipic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-phthalimidoadipic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as DNA methyltransferases, which play a crucial role in gene expression and regulation. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
- NSC-106084
- NSC-137546
- NSC-138419
- NSC-154957
- NSC-158324
- NSC-319745
- NSC-345763
- NSC-401077
- NSC-54162
- NSC-56071
- NSC-57893
- NSC-622444
- NSC-622445
- NSC-623548
Comparison: Compared to these similar compounds, 2-phthalimidoadipic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit DNA methyltransferases sets it apart from other compounds, making it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13NO6 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)hexanedioic acid |
InChI |
InChI=1S/C14H13NO6/c16-11(17)7-3-6-10(14(20)21)15-12(18)8-4-1-2-5-9(8)13(15)19/h1-2,4-5,10H,3,6-7H2,(H,16,17)(H,20,21) |
InChI Key |
WJNORNDVKYKEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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